molecular formula C11H11BO2S B3028733 5-(4-Methylphenyl)thiophene-2-boronic acid CAS No. 296768-49-5

5-(4-Methylphenyl)thiophene-2-boronic acid

Cat. No. B3028733
CAS RN: 296768-49-5
M. Wt: 218.08
InChI Key: VIQKTJYFEPBJDG-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)thiophene-2-boronic acid is a chemical compound that belongs to the class of boronic acids. It has gained significant attention in scientific research due to its diverse applications in various fields, including medical, environmental, and industrial research. It is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings .


Synthesis Analysis

The synthesis of boronic acids like this compound often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

Thiophene-2-boronic acid, a related compound, is used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, Chain-growth catalyst transfer polycondensation of conjugated alternating copolymer, Ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters .

Scientific Research Applications

Synthesis of Aryl-Substituted Indenes and Cyclopenta[b]thiophenes

5-(4-Methylphenyl)thiophene-2-boronic acid has been utilized in the synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are important for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Suzuki Polycondensation for Thiophene−Phenylene Copolymers

Thiophenebisboronic derivatives have been effectively used in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. This demonstrates the utility of thiophenebisboronic acids in polymer chemistry (Jayakannan et al., 2001).

Synthesis of High Molecular Weight Thiophene-Containing Conjugated Polymers

The synthesis of high molecular weight thiophene-containing conjugated polymers has been achieved by Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives (Liu et al., 2013).

Catalyst Development for Suzuki-Miyaura Reactions

In the Suzuki-Miyaura reactions, novel palladium precatalysts have been developed that effectively couple challenging substrates like polyfluorophenyl and 2-heteroaryl boronic acids, highlighting the role of boronic acids in complex organic transformations (Kinzel et al., 2010).

Flame Retardancy in Epoxy Resin

Aromatic boronic acid derivatives, when combined with magnesium hydroxide, have shown to significantly enhance the flame retardancy of epoxy resin, demonstrating the potential of boronic acids in material science applications (Tie et al., 2016).

Development of Novel Non-Linear Optical Materials

Dicyanovinyl-substituted compounds, synthesized through reactions involving thiophene boronic acids, have been studied for their potential as non-linear optical materials, crucial for optoelectronic applications (Herbivo et al., 2010).

Solid Phase Synthesis of Thiophene Derivatives

The solid-phase synthesis of highly substituted thiophene derivatives using thiophene-2-boronic acid demonstrates its utility in creating compounds with pharmaceutical relevance, such as inhibitors for the PDE-4 enzyme (Han et al., 1999).

Safety and Hazards

The safety data sheet for a related compound, 5-Phenylthiophene-2-boronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Mechanism of Action

properties

IUPAC Name

[5-(4-methylphenyl)thiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKTJYFEPBJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694394
Record name [5-(4-Methylphenyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

296768-49-5
Record name [5-(4-Methylphenyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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